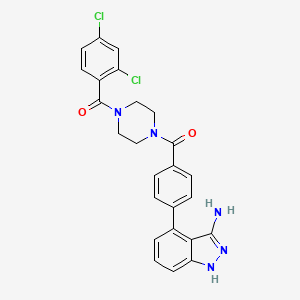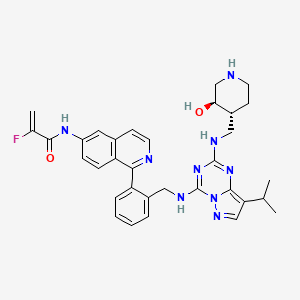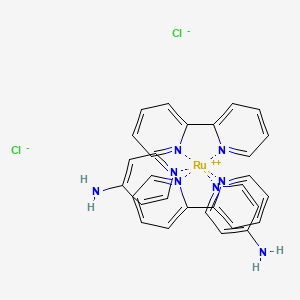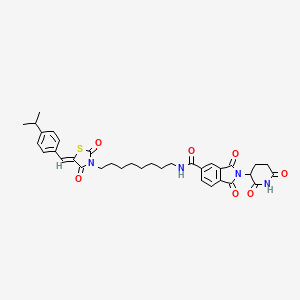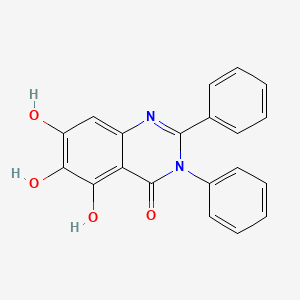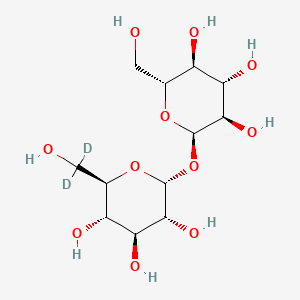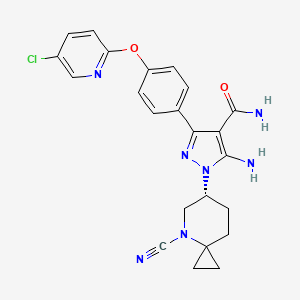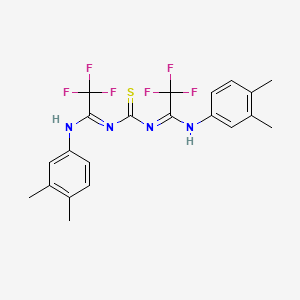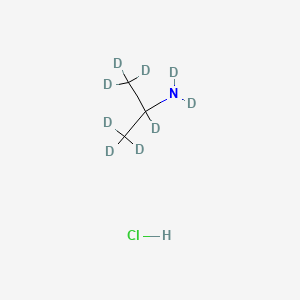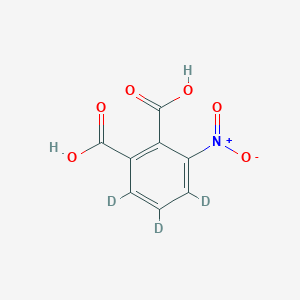
Antibacterial agent 141
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 141, also known as Compound B14, is a synthetic compound that exhibits significant antibacterial activity against various plant pathogens, including Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri, Pseudomonas syringae pv. actinidiae, and Clavibacter michiganensis subsp. michiganensis . This compound functions by inhibiting cell membrane formation and altering cell permeability, making it a promising candidate for agricultural applications.
准备方法
The synthesis of antibacterial agent 141 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving chlorination, amidation, and cyclization steps .
Industrial production methods for this compound are designed to ensure high yield and purity. These methods typically involve large-scale chemical reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to isolate the final product.
化学反应分析
Antibacterial agent 141 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Antibacterial agent 141 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial activity and to develop new synthetic methodologies.
Biology: The compound is employed in research to understand bacterial cell membrane formation and permeability.
Medicine: Although primarily used in agricultural settings, the compound’s mechanism of action provides insights into potential medical applications for treating bacterial infections.
作用机制
The mechanism of action of antibacterial agent 141 involves the inhibition of cell membrane formation and the alteration of cell permeability in bacteria. This disruption leads to cell membrane rupture and increased membrane permeability, ultimately causing bacterial cell death . The compound targets specific genes involved in cell membrane synthesis, such as ACC, ACP, and Fab family genes, reducing their expression and inhibiting biofilm formation .
相似化合物的比较
Antibacterial agent 141 is unique in its ability to target multiple plant pathogens with high efficacy. Similar compounds include:
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membrane function.
Linezolid: An oxazolidinone antibiotic that inhibits bacterial protein synthesis.
Compared to these compounds, this compound exhibits a distinct mechanism of action by specifically targeting cell membrane formation and permeability, making it a valuable addition to the arsenal of antibacterial agents .
属性
分子式 |
C23H27ClN2O3 |
|---|---|
分子量 |
414.9 g/mol |
IUPAC 名称 |
1'-[3-(benzylamino)-2-hydroxypropyl]-6-chlorospiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C23H27ClN2O3/c24-18-6-7-22-20(12-18)21(28)13-23(29-22)8-10-26(11-9-23)16-19(27)15-25-14-17-4-2-1-3-5-17/h1-7,12,19,25,27H,8-11,13-16H2 |
InChI 键 |
SGSWCBHGXOZOJQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC12CC(=O)C3=C(O2)C=CC(=C3)Cl)CC(CNCC4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)
